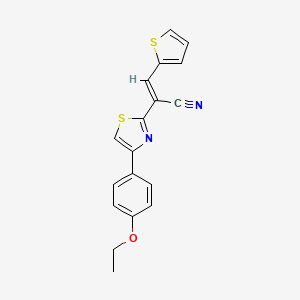

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

CAS No.:

Cat. No.: VC15715318

Molecular Formula: C18H14N2OS2

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14N2OS2 |

|---|---|

| Molecular Weight | 338.5 g/mol |

| IUPAC Name | (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |

| Standard InChI | InChI=1S/C18H14N2OS2/c1-2-21-15-7-5-13(6-8-15)17-12-23-18(20-17)14(11-19)10-16-4-3-9-22-16/h3-10,12H,2H2,1H3/b14-10+ |

| Standard InChI Key | WHFJLLXBYMYMBZ-GXDHUFHOSA-N |

| Isomeric SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |

Introduction

(E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a heterocyclic compound with a thiazole and thiophene moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound's structure suggests a conjugated system with electron-donating and electron-withdrawing groups, which may influence its reactivity and biological interactions.

Structural Features

The compound consists of:

-

Thiazole Ring: Known for its role in bioactive molecules, the thiazole ring often contributes to antimicrobial and anticancer activities.

-

Thiophene Ring: A sulfur-containing aromatic ring that enhances the compound's electronic properties.

-

Acrylonitrile Group: A functional group that provides electrophilic characteristics, making the compound suitable for various chemical transformations.

-

Ethoxyphenyl Substituent: Enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis Pathways

The synthesis of (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves:

-

Formation of the Thiazole Core:

-

Cyclization of a precursor containing sulfur and nitrogen functionalities.

-

Use of 4-ethoxyphenacyl bromide as a starting material.

-

-

Introduction of the Acrylonitrile Moiety:

-

Knoevenagel condensation between an aldehyde and malononitrile in the presence of a base.

-

-

Coupling with Thiophene Derivatives:

-

Thiophene is introduced via electrophilic substitution or cross-coupling reactions.

-

Biological Activities

Compounds with similar structures have demonstrated diverse biological activities:

-

Antimicrobial Activity:

-

Thiazole and thiophene derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

-

-

Anticancer Potential:

-

The conjugated system and electron-rich thiophene moiety may allow interactions with DNA or enzymes involved in cancer progression.

-

-

Antioxidant Properties:

-

The presence of electron-donating groups like ethoxy enhances radical scavenging activity.

-

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy:

-

C≡N stretching around 2200–2250 cm⁻¹.

-

Aromatic C-H stretching near 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR):

-

Proton NMR (H-NMR): Signals corresponding to aromatic protons and ethoxy group hydrogens.

-

Carbon NMR (C-NMR): Peaks for nitrile carbon, aromatic carbons, and ethoxy carbons.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation pattern.

-

Research Findings

Studies on similar compounds have reported:

-

Density Functional Theory (DFT) Analysis:

-

HOMO-LUMO gap analysis indicates potential reactivity and stability.

-

-

Structure-Activity Relationship (SAR):

-

Modifications at the ethoxy or thiophene positions can enhance specific biological activities.

-

-

Pharmacokinetics:

-

Lipophilicity from the ethoxy group may improve drug-like properties such as absorption and distribution.

-

Applications

-

Medicinal Chemistry:

-

Potential lead compound for developing antimicrobial or anticancer drugs.

-

-

Material Science:

-

Conjugated systems like this are useful in organic electronics or photovoltaic applications.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume